molecular formula C17H22N2O3 B5913874 2-(4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)-N~1~,N~1~-DIISOPROPYLACETAMIDE

2-(4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)-N~1~,N~1~-DIISOPROPYLACETAMIDE

Cat. No.: B5913874
M. Wt: 302.37 g/mol
InChI Key: BUWKZEMSAMLBLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)-N~1~,N~1~-DIISOPROPYLACETAMIDE is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)-N~1~,N~1~-DIISOPROPYLACETAMIDE typically involves multiple steps. One common method involves the condensation of 4-hydroxyquinoline-2-one with diisopropylamine and acetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)-N~1~,N~1~-DIISOPROPYLACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)-N~1~,N~1~-DIISOPROPYLACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)-N~1~,N~1~-DIISOPROPYLACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)-N~1~,N~1~-DIISOPROPYLACETAMIDE is unique due to its specific functional groups and structural configuration. This uniqueness allows it to interact with different molecular targets and exhibit distinct biological activities compared to other similar compounds.

Properties

IUPAC Name

2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)-N,N-di(propan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-10(2)19(11(3)4)15(20)9-13-16(21)12-7-5-6-8-14(12)18-17(13)22/h5-8,10-11H,9H2,1-4H3,(H2,18,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWKZEMSAMLBLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)CC1=C(C2=CC=CC=C2NC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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